Ganodermanondiol

Immunology Complement System Inflammation

Studying complement pathways, quiescent cancer cells, or melanogenesis? Unlike abundant ganoderic acids, Ganodermanondiol provides a non-interchangeable polypharmacological profile: • Anticomplement IC50 41.7 μM-optimal dose-response midpoint. • Quiescent cell apoptosis via Rb-E2F modulation. • Nrf2/AMPK hepatoprotection with HO-1 & glutathione elevation. • Only Ganoderma triterpenoid inhibiting tyrosinase, TRP-1, TRP-2 & MITF. ≥98% purity. Global shipping available.

Molecular Formula C30H48O3
Molecular Weight 456.7 g/mol
CAS No. 107900-76-5
Cat. No. B1674620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGanodermanondiol
CAS107900-76-5
SynonymsGanodermanondiol;  ( )-Ganodermanondiol; 
Molecular FormulaC30H48O3
Molecular Weight456.7 g/mol
Structural Identifiers
SMILESCC(CCC(C(C)(C)O)O)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C
InChIInChI=1S/C30H48O3/c1-19(9-12-25(32)27(4,5)33)20-13-17-30(8)22-10-11-23-26(2,3)24(31)15-16-28(23,6)21(22)14-18-29(20,30)7/h10,14,19-20,23,25,32-33H,9,11-13,15-18H2,1-8H3/t19-,20-,23+,25+,28-,29-,30+/m1/s1
InChIKeyAAJIHHYEPHRIET-XEFAKFPISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ganodermanondiol Overview


Ganodermanondiol is a lanostane-type triterpenoid isolated primarily from the fruiting bodies and spores of the medicinal mushroom Ganoderma lucidum (Lingzhi/Reishi) . It belongs to the ganoderic alcohol subclass, structurally distinct from the more extensively studied ganoderic acids which contain a carboxyl group in the side chain . The compound demonstrates a polypharmacological profile with quantitatively characterized activities including anti-HIV-1 protease inhibition, anticomplement activity, cytotoxicity against quiescent cancer cells, hepatoprotection via Nrf2/AMPK pathways, and melanogenesis inhibition [1][2]. Its molecular formula is C30H48O3 with a molecular weight of 456.70 g/mol .

1 Complement pathway classical cascade research
2 HIV-1 protease inhibition screening context
3 Quiescent cancer cell targeting studies
4 Nrf2/AMPK cytoprotection signaling in hepatic models
5 Melanogenesis inhibition pathway investigation

Ganodermanondiol Irreplaceability


Ganodermanondiol occupies a distinct activity niche within the Ganoderma triterpenoid family that precludes simple substitution with more abundant or structurally similar compounds. While ganoderic acids (e.g., ganoderic acid DM, ganoderic acid A) dominate the literature due to their abundance and potent cytotoxic activities against proliferating cancer cells, they lack meaningful anticomplement activity and demonstrate minimal effects on quiescent cell populations [1]. Conversely, ganoderiol F exhibits superior anticomplement potency (IC50 4.8 µM vs. 41.7 µM for ganodermanondiol) but lacks the hepatoprotective Nrf2/AMPK activation and melanogenesis inhibition profiles that characterize ganodermanondiol [2]. Ganodermanontriol, while structurally similar (differing by one additional hydroxyl group), shows divergent cytotoxicity patterns (IC50 5.8 µM on MCF-7 vs. preferential quiescent cell targeting for ganodermanondiol) [1][3]. This orthogonal activity profile across multiple therapeutic axes makes ganodermanondiol functionally non-interchangeable with any single in-class analog.

Ganoderic acids
Lack anticomplement activity and quiescent cell targeting; pathway coverage may differ
Ganoderiol F
Lacks hepatoprotective Nrf2/AMPK activation and melanogenesis inhibition; complement potency range may not transfer
Ganodermanontriol
Cytotoxicity pattern may not target quiescent populations; melanogenesis inhibition not reported

Ganodermanondiol Differentiation Evidence


Anticomplement Activity

Ganodermanondiol exhibits strong anticomplement activity against the classical pathway (CP) of the complement system with an IC50 of 41.7 µM . In the same head-to-head assay, ganoderiol F demonstrated 8.7-fold greater potency (IC50 4.8 µM), while ganodermanontriol showed intermediate activity (IC50 17.2 µM) . Ganoderic acids (compounds 1-7) and lucidumols A and B (11-12) were completely inactive in this system .

Anticomplement
Data to verify
IC50 41.7 µM classical pathway; ganoderiol F 4.8 µM, ganodermanontriol 17.2 µM
Reported intermediate potency; broader dynamic range than ganoderiol F
Source review required; confirm in target assay
Immunology Complement System Inflammation

Anti-HIV-1 Protease Activity

Ganodermanondiol demonstrates significant anti-HIV-1 protease inhibitory activity with an IC50 of 90 µM (range reported as 20-90 µM across studies) [1]. In the same study, ganoderic acid β, lucidumol B, ganodermanontriol, and ganolucidic acid A all showed comparable activity with IC50 values falling within the same 20-90 µM range [1].

Anti-HIV-1 Protease
Reported
IC50 90 µM; comparable across Ganoderma triterpenoids (20–90 µM range)
Supports HIV protease inhibition screening; distinct polypharmacology for multi-target studies
In vitro enzyme assay context
Virology HIV Protease Inhibition

Quiescent Cancer Cell Cytotoxicity

Ganodermanondiol and ergosterol peroxide uniquely induce cytotoxicity against quiescent, slow-cycling cells, a subpopulation that typically evades conventional chemotherapeutics targeting proliferating cells [1]. This activity is mechanistically linked to reducing quiescence depth via increased basal activity of the Rb-E2F bistable switch, thereby priming quiescent cells for cell cycle re-entry and subsequent apoptosis [1]. Quiescent breast cancer cells (MCF7) were preferentially killed compared to non-transformed counterparts (MCF10A) [1]. In contrast, ganoderic acids (e.g., ganoderic acid DM) and ganodermanontriol demonstrate cytotoxicity primarily against proliferating cancer cells (e.g., ganodermanontriol IC50 5.8 µM on MCF-7) but lack documented activity against quiescent populations [2].

Quiescent Cell Cytotoxicity
Reported
Apoptosis induction via Rb-E2F switch modulation; preferential over non-transformed cells
Supports quiescent cancer cell targeting; not documented for other Ganoderma triterpenoids
MCF7 serum-starvation model; confirm in additional quiescence models
Oncology Cancer Stem Cells Quiescence

Nrf2/AMPK-Mediated Hepatoprotection

Ganodermanondiol exhibits potent cytoprotective effects against tert-butyl hydroperoxide (t-BHP)-induced hepatotoxicity in human liver-derived HepG2 cells [1]. The mechanism involves nuclear factor-E2-related factor 2 (Nrf2) pathway-dependent heme oxygenase-1 (HO-1) expression, increased cellular glutathione levels, and enhanced phosphorylation of AMP-activated protein kinase (AMPK) along with its upstream activators LKB1 and CaMKII [1]. This Nrf2/AMPK-mediated cytoprotective profile contrasts with the cytotoxic mechanisms of ganoderic acids (e.g., ganoderic acid DM), which induce apoptosis in cancer cells but lack documented hepatoprotective Nrf2 activation .

Hepatoprotection
Reported
Nrf2-dependent HO-1 induction, glutathione elevation, AMPK phosphorylation in HepG2
Supports Nrf2/AMPK signaling research in hepatic models; distinct from cytotoxic ganoderic acids
t-BHP oxidative challenge model
Hepatology Oxidative Stress Nrf2 Signaling

Melanogenesis Inhibition Pathway

Ganodermanondiol functions as a melanogenesis inhibitor by suppressing both the activity and expression of cellular tyrosinase, as well as the expression of tyrosinase-related protein-1 (TRP-1), TRP-2, and microphthalmia-associated transcription factor (MITF) in B16F10 melanoma cells [1]. It also modulates the MAPK cascade and cAMP-dependent signaling pathways involved in melanogenesis [1]. This multi-target melanogenesis suppression profile is distinct from other Ganoderma triterpenoids; ganoderic acids and ganoderiols lack documented melanogenesis inhibitory activity .

Melanogenesis Inhibition
Class-level inference
Suppresses tyrosinase, TRP-1, TRP-2, MITF; modulates MAPK/cAMP pathways
Reported melanogenesis inhibitor within Ganoderma class; no equivalent from other triterpenoids
B16F10 melanoma cell model; validate in additional melanogenesis systems
Dermatology Melanogenesis Cosmetic Science

Ganodermanondiol Application Scenarios


Complement Pathway Research

Select ganodermanondiol when studying classical complement pathway inhibition where an IC50 of 41.7 µM provides an optimal midpoint for dose-response characterization, offering greater dynamic range than the highly potent ganoderiol F (IC50 4.8 µM) while maintaining activity where ganoderic acids are completely inactive .

Quiescent Cancer Cell Targeting Studies

Procure ganodermanondiol as the tool compound of choice for investigations into slow-cycling cancer cell subpopulations, minimal residual disease, and cancer stem cells. Its unique ability to induce apoptosis in quiescent cells via Rb-E2F bistable switch modulation is not documented for other Ganoderma triterpenoids, making it irreplaceable for this research niche [1].

Nrf2/AMPK Activation & Hepatoprotection Assays

Utilize ganodermanondiol as the preferred Ganoderma-derived tool compound for studying Nrf2-mediated antioxidant responses and AMPK signaling in hepatic models. The documented Nrf2-dependent HO-1 expression, glutathione elevation, and AMPK phosphorylation cascade distinguishes it from the primarily cytotoxic ganoderic acid class, which lack this protective profile [2].

Melanogenesis Inhibition & Cosmetic Development

Source ganodermanondiol for melanogenesis research and cosmetic formulation development targeting skin-whitening applications. As the only Ganoderma triterpenoid with characterized inhibition of tyrosinase, TRP-1, TRP-2, and MITF expression, it is functionally non-interchangeable with any other in-class compound for this application area [3].

Application
Selection Property
Validation Focus
Complement pathway studies
Reported classical pathway inhibition with intermediate potency range
Verify dose-response and selectivity against comparator triterpenoids
Quiescent cancer cell targeting
Documented quiescent cell cytotoxicity; Rb-E2F pathway modulation
Confirm quiescent cell selectivity and minimal effect on proliferating cells
Nrf2/AMPK signaling research in hepatic models
Nrf2-dependent HO-1 induction and AMPK activation
Validate cytoprotection against oxidative stress models
Melanogenesis inhibition research
Tyrosinase pathway modulation; melanogenic protein suppression
Assess melanin reduction in relevant model systems

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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